2-Cyclohexyl-1-methyl-1H-benzoimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWFAFTCAVDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 Cyclohexyl 1 Methyl 1h Benzoimidazole
Classical Approaches to Benzimidazole (B57391) Nucleus Formation and Adaptations for 2-Cyclohexyl-1-methyl-1H-benzoimidazole
Traditional methods for constructing the benzimidazole scaffold have been well-established for over a century and typically rely on the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile.
Condensation Reactions Involving N-Methyl-o-phenylenediamine and Cyclohexanecarboxylic Acid Derivatives
A primary and straightforward route to this compound involves the direct condensation of N-methyl-o-phenylenediamine with a derivative of cyclohexanecarboxylic acid. This reaction, often referred to as the Phillips synthesis, typically requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the dehydration and subsequent cyclization. dergipark.org.tr
The initial step involves the acylation of the more nucleophilic secondary amine of N-methyl-o-phenylenediamine by the cyclohexanecarboxylic acid derivative (e.g., the acid itself, its acyl chloride, or ester) to form an N-acyl-N'-methyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization-dehydration cascade to yield the final benzimidazole product. The use of cyclohexanecarbonyl chloride would offer a more reactive electrophile, potentially allowing for milder reaction conditions compared to the free carboxylic acid.
Table 1: Illustrative Conditions for Phillips-Type Benzimidazole Synthesis
| Starting Materials | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Carboxylic Acid | p-Toluenesulfonic acid | 80-100 | 2-3 h | High | orientjchem.org |
| o-Phenylenediamine, Carboxylic Acid | Polyphosphoric acid | ~200 | 2 h | 70 | semanticscholar.org |
This table presents generalized conditions for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acid derivatives, which are adaptable for the synthesis of this compound.
Cyclization Strategies Utilizing Alternative Precursors and Reaction Conditions
An alternative classical approach involves the reaction of N-methyl-o-phenylenediamine with cyclohexanecarboxaldehyde (B41370). This condensation initially forms a Schiff base, which then undergoes oxidative cyclization to form the benzimidazole ring. A variety of oxidizing agents can be employed for this purpose, including nitrobenzene, air, or metal salts. dergipark.org.tr The reaction conditions can be tuned by the choice of solvent and oxidant. For instance, a study demonstrated the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, offering a milder alternative to traditional high-temperature methods. organic-chemistry.org
Contemporary and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for the construction of benzimidazole derivatives, moving away from the harsh conditions of classical syntheses.
Metal-Catalyzed Methodologies for Benzimidazole Ring Construction
Metal-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2-disubstituted benzimidazoles. These methods often exhibit high efficiency, selectivity, and functional group tolerance under milder conditions. For the synthesis of this compound, a metal-catalyzed dehydrogenative coupling of N-methyl-o-phenylenediamine with cyclohexylmethanol could be envisioned. Such reactions, often catalyzed by ruthenium or iron complexes, proceed via an "acceptorless dehydrogenative coupling" where the alcohol is first oxidized in situ to the corresponding aldehyde, which then condenses with the diamine and cyclizes. researchgate.net
Another approach involves the use of supported gold nanoparticles (Au/TiO2) which have been shown to catalyze the reaction between o-phenylenediamine and various aldehydes, including aliphatic ones, at ambient conditions. nih.gov This methodology could be adapted for the reaction of N-methyl-o-phenylenediamine with cyclohexanecarboxaldehyde.
Table 2: Examples of Metal-Catalyzed Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iron complex | Primary Alcohols, Aromatic Diamines | - | - | Good | researchgate.net |
| Au/TiO2 | o-Phenylenediamine, Aldehydes | CHCl3:MeOH | Ambient | High | nih.gov |
| Cu-Pd/γ-Al2O3 | 2-Nitroaniline, Ethanol (B145695) | - | High | High | mdpi.com |
This table showcases various metal catalysts and conditions for the synthesis of substituted benzimidazoles, which could be applied to the target compound.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov The synthesis of 1,2-disubstituted benzimidazoles can be efficiently achieved under microwave irradiation. For instance, the condensation of N-phenyl-o-phenylenediamine with various aldehydes has been successfully carried out using a catalytic amount of Er(OTf)3 under solvent-free microwave conditions, affording the products in excellent yields within minutes. mdpi.com This methodology is highly adaptable for the synthesis of this compound from N-methyl-o-phenylenediamine and cyclohexanecarboxaldehyde. The use of microwave heating in conjunction with solid supports or catalysts can further enhance reaction efficiency. researchgate.netnih.gov
Table 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Er(OTf)3 (1 mol%) | N-phenyl-o-phenylenediamine, Aldehydes | Solvent-free, MW, 60°C | 5 min | 86-99 | mdpi.com |
| Acetic Acid | o-Phenylenediamine, Aromatic Aldehyde | MW | - | Good | nih.gov |
This table provides examples of microwave-assisted synthesis of substituted benzimidazoles, indicating the potential for rapid synthesis of the target compound.
Mechanochemical Approaches for Solvent-Free or Reduced-Solvent Synthesis
Mechanochemistry, which involves inducing reactions by grinding, milling, or shearing, represents a green and highly efficient synthetic strategy by minimizing or eliminating the use of solvents. The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles has been successfully demonstrated using mechanochemical methods. rsc.org These reactions are often performed at room temperature and can be catalyst-free or utilize a solid-state catalyst.
For the preparation of this compound, a mechanochemical approach would involve grinding N-methyl-o-phenylenediamine with either cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde, potentially with a catalytic amount of an acid like p-toluenesulfonic acid or a solid support. Research has shown that simple mortar and pestle grinding is sufficient for the condensation of o-phenylenediamines with a variety of aldehydes to produce benzimidazoles in high yields with short reaction times. rsc.org
Optimization of Reaction Parameters for Yield and Selectivity of this compound
The successful synthesis of this compound hinges on the precise control of reaction conditions. The yield and purity of the final product are directly influenced by factors such as the choice of solvent, temperature, pressure, and the catalytic system employed. General strategies for synthesizing 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes, a method that is highly adaptable for the specific synthesis of the target compound. researchgate.net
The solvent plays a critical role in the synthesis of benzimidazoles, affecting reactant solubility, reaction rates, and in some cases, the reaction pathway itself. A range of solvent systems, from polar protic and aprotic solvents to environmentally benign options like water and even solvent-free conditions, have been explored for analogous syntheses.
For the synthesis of 2-substituted benzimidazoles, ethanol is a commonly used solvent, particularly in reactions conducted at room temperature or under reflux. rsc.orgmdpi.com Water has also emerged as a green and effective medium, especially when used in conjunction with specific catalysts like boric acid, allowing reactions to proceed efficiently at room temperature. researchgate.net
Solvent-free, or "neat," reaction conditions represent another approach, often combined with high temperatures or microwave irradiation to accelerate the reaction. researchgate.netnih.govmdpi.com This method is advantageous as it simplifies workup procedures and reduces chemical waste. The choice of solvent can significantly impact the yield, as demonstrated in studies where different solvents are screened to find the optimal conditions for a specific catalyst and substrate combination.
Below is a table summarizing the influence of various solvent systems on the synthesis of 2-substituted benzimidazoles, which provides a predictive framework for the synthesis of this compound.
Interactive Table: Impact of Solvent Systems on Benzimidazole Synthesis
| Solvent System | Typical Conditions | Advantages | Potential Yields | Citations |
|---|---|---|---|---|
| Ethanol | Room Temperature to Reflux | Good solubility for reactants, easy to remove post-reaction. | Good to Excellent | rsc.org |
| Water | Room Temperature | Environmentally friendly, inexpensive, non-toxic. | Good | researchgate.net |
| Solvent-Free | 110°C / Microwave | Green chemistry approach, short reaction times, simple workup. | Excellent (85-99%) | researchgate.netnih.govmdpi.com |
| Dimethylformamide (DMF) | Reflux (90°C) | High boiling point allows for higher reaction temperatures. | Good | nih.gov |
| Nitrobenzene | 180°C | Acts as both solvent and oxidant. | Moderate to Good | nih.gov |
Temperature is a critical parameter in controlling the rate and outcome of the synthesis. Conventional methods often require elevated temperatures, typically achieved by heating the reaction mixture under reflux for several hours. nih.gov For instance, syntheses have been reported at temperatures ranging from 60°C to 110°C. researchgate.netnih.gov
Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes. nih.govmdpi.com This is achieved by rapid, uniform heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles. mdpi.com In microwave-assisted protocols for 1,2-disubstituted benzimidazoles, temperatures can reach 100°C, resulting in yields close to 90% in just two hours, a significant improvement over reactions at lower temperatures. nih.gov
Pressure is typically not a primary variable in standard benzimidazole syntheses, which are usually conducted at atmospheric pressure. However, in specialized protocols using high-temperature water (HTW) as a solvent, pressure becomes a crucial factor. In such systems, as the temperature increases to 250-400°C, the pressure can range from 4 to 57 MPa. researchgate.net These conditions alter the solvent properties of water, making it an effective medium for organic reactions that would typically require organic solvents. researchgate.net
Table: Temperature Effects on 2-Substituted Benzimidazole Synthesis
| Temperature | Method | Reaction Time | Typical Yield | Citations |
|---|---|---|---|---|
| Room Temp | Stirring with catalyst | 45 min - 4 h | Good | researchgate.netrsc.org |
| 60°C - 90°C | Conventional Heating | 2 - 12 h | Good to Excellent | nih.govnih.gov |
| 100°C - 110°C | Conventional/Microwave | 5 min - 2 h | Excellent (85-98%) | researchgate.netnih.gov |
| 250°C - 400°C | High-Temperature Water | ~150 min | ~90% | researchgate.net |
The selection of an appropriate catalyst is paramount for an efficient and selective synthesis. A wide array of catalysts, including acid catalysts and nanomaterial-based catalysts, have been successfully employed for the synthesis of 2-substituted benzimidazoles. nih.gov
Acid Catalysts: Both Brønsted and Lewis acids are effective.
Brønsted acids such as p-toluenesulfonic acid, chlorosulfonic acid, and boric acid facilitate the condensation by protonating the carbonyl group, making it more electrophilic. researchgate.netnih.gov Boric acid, in particular, offers an eco-friendly and inexpensive option for reactions in water. researchgate.net
Lewis acids like Erbium triflate (Er(OTf)₃) and Zinc Chloride (ZnCl₂) are also highly effective. nih.govresearchgate.net Er(OTf)₃, used in catalytic amounts (e.g., 1 mol%), has been shown to provide excellent yields in solvent-free, microwave-assisted syntheses. nih.govmdpi.com
Nanocatalysts: The use of heterogeneous nanocatalysts is a modern approach that aligns with green chemistry principles.
Engineered MgO@DFNS (MgO supported on dendritic fibrous nanosilica) has been used for the one-pot synthesis of 2-substituted benzimidazoles at ambient temperature, offering excellent yields and clean reaction profiles. rsc.org
Magnetic Nanoparticles such as sulfonic acid-functionalized silica-coated magnetite (Fe₃O₄@SiO₂-SO₃H) or those supporting ZnCl₂ (Fe₃O₄@SiO₂-ZnCl₂) provide high catalytic activity and the significant advantage of being easily recoverable and reusable. researchgate.netresearchgate.net
Ligand Design: In more complex synthetic routes, such as palladium-catalyzed cross-coupling reactions to form N-substituted benzimidazoles, the design of the phosphine (B1218219) ligand is crucial. Ligands like Xphos and DPEphos are screened to optimize the coupling of the benzimidazole core with other moieties, although this is more relevant for subsequent modifications rather than the initial ring formation. nih.gov
Table: Catalyst Performance in 2-Substituted Benzimidazole Synthesis
| Catalyst Type | Specific Example | Conditions | Key Advantages | Citations |
|---|---|---|---|---|
| Brønsted Acid | Boric Acid | Water, Room Temp | Eco-friendly, inexpensive, mild conditions. | researchgate.net |
| Lewis Acid | Er(OTf)₃ | Solvent-free, Microwave | High efficiency (1 mol%), very short reaction times. | nih.govmdpi.com |
| Nanocatalyst | MgO@DFNS | Ethanol, Room Temp | Heterogeneous, reusable, excellent yields. | rsc.org |
| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 110°C | Recyclable, high yields, short reaction times. | researchgate.net |
Advanced Purification and Isolation Techniques for High-Purity Research Samples
Obtaining this compound in high purity is essential for accurate characterization and further research. Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. A multi-step purification process is therefore necessary.
The initial step often involves a simple workup procedure. If the reaction is conducted in an aqueous medium or with an acid catalyst, neutralization with a base like ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate is performed to precipitate the crude product. nih.gov The solid is then collected by filtration and washed. nih.gov
For achieving high purity, two primary techniques are employed:
Recrystallization: This is a classic and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; methanol (B129727) and ethanol are commonly used for benzimidazole derivatives. nih.gov Activated charcoal may be used during this process to remove colored impurities. nih.gov
Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is the method of choice. nih.gov Flash chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. nih.gov A solvent system (eluent), typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to move the components down the column at different rates. rsc.orgnih.gov The fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product. nih.gov
The purity of the final isolated compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and melting point analysis. rsc.orgnih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexyl 1 Methyl 1h Benzoimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would afford an unambiguous assignment of all proton and carbon resonances, providing a complete picture of the molecule's connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 2-Cyclohexyl-1-methyl-1H-benzoimidazole is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the N-methyl protons, and the protons of the cyclohexyl substituent.
The four aromatic protons on the benzene (B151609) ring will likely appear as a complex multiplet system in the range of δ 7.2-7.8 ppm. The proton at position 7 (H-7) is anticipated to be the most deshielded due to its proximity to the imidazole (B134444) ring nitrogen and will likely appear as a doublet of doublets. The N-methyl group is expected to present as a sharp singlet at approximately δ 3.7-3.9 ppm.
The cyclohexyl protons will resonate in the upfield aliphatic region (δ 1.2-3.0 ppm). The methine proton attached directly to the benzimidazole ring (H-1') is expected to be the most downfield of the cyclohexyl signals, likely appearing as a multiplet around δ 2.8-3.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining cyclohexyl protons will appear as a series of overlapping multiplets.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4, H-5, H-6, H-7 | 7.20 - 7.80 | m |
| N-CH₃ | 3.75 | s |
| H-1' (Cyclohexyl) | 2.80 - 3.00 | m |
| Cyclohexyl Protons | 1.20 - 2.10 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Substituent Carbon Atom Assignment
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The spectrum is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.
The quaternary carbon of the imidazole ring (C-2) is anticipated to be the most downfield signal, appearing around δ 158-160 ppm. The aromatic carbons of the benzimidazole ring will resonate in the δ 109-143 ppm region. The N-methyl carbon will produce a signal at approximately δ 30-32 ppm.
The carbons of the cyclohexyl ring are expected in the range of δ 25-40 ppm. The methine carbon attached to the benzimidazole ring (C-1') will be the most deshielded of the cyclohexyl carbons, resonating around δ 38-40 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 159.0 |
| C-7a | 142.5 |
| C-3a | 136.0 |
| C-5 | 122.5 |
| C-6 | 122.0 |
| C-4 | 119.5 |
| C-7 | 109.5 |
| C-1' (Cyclohexyl) | 39.0 |
| N-CH₃ | 31.0 |
| C-2'/C-6' (Cyclohexyl) | 32.0 |
| C-3'/C-5' (Cyclohexyl) | 26.0 |
| C-4' (Cyclohexyl) | 25.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
Two-dimensional NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and for providing deeper structural insights.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7). Within the cyclohexyl ring, the methine proton (H-1') would show correlations to the adjacent methylene protons (H-2' and H-6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the N-methyl protons to the N-methyl carbon and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:
The N-methyl protons to C-2 and C-7a.
The H-1' cyclohexyl proton to C-2 of the benzimidazole ring.
The aromatic protons to adjacent and geminal carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOE would be expected between the N-methyl protons and the H-7 proton of the benzimidazole ring, confirming the 1-substitution pattern. NOEs within the cyclohexyl ring would help to determine its preferred conformation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy, would allow for the unambiguous determination of its elemental formula (C₁₄H₁₈N₂).
Predicted HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 215.1594 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Substructure Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of product ions. The analysis of these fragments provides valuable information about the molecule's substructures. The fragmentation of this compound is expected to proceed through several characteristic pathways.
A primary fragmentation pathway would likely involve the cleavage of the cyclohexyl ring. Loss of the cyclohexyl radical would result in a prominent fragment corresponding to the 1-methyl-1H-benzo[d]imidazol-2-yl cation. Further fragmentation of the cyclohexyl ring itself could also be observed. Another potential fragmentation pathway could involve the loss of a methyl radical from the N-methyl group.
Predicted MS/MS Fragmentation:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 215.1594 | 132.0655 | C₆H₁₁• (Cyclohexyl radical) |
| 215.1594 | 200.1359 | CH₃• (Methyl radical) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy is an indispensable tool for identifying functional groups and probing the dynamics of molecular bonds. Infrared (IR) and Raman spectroscopy provide complementary information based on the different selection rules governing molecular vibrations.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key expected IR absorptions are associated with the benzimidazole ring, the cyclohexyl moiety, and the N-methyl group.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the benzene portion of the benzimidazole ring are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the cyclohexyl and N-methyl groups are expected to appear as strong bands in the 3000-2850 cm⁻¹ range.
Benzimidazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system typically produce a series of medium to strong bands in the 1630-1450 cm⁻¹ region. rsc.orgresearchgate.net These bands are characteristic of the benzimidazole core structure.
Cyclohexyl and Methyl Group Bending: The scissoring and rocking vibrations of the CH₂ groups in the cyclohexyl ring, along with the bending vibrations of the N-methyl group, are expected to appear in the 1470-1350 cm⁻¹ range.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically observed in the 900-700 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzimidazole Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Cyclohexyl & Methyl Groups | 3000 - 2850 | Strong |
| C=N and C=C Stretch | Benzimidazole Ring | 1630 - 1450 | Medium-Strong |
| CH₂ Scissoring | Cyclohexyl Group | ~1450 | Medium |
| C-H Bending | Methyl & Cyclohexyl Groups | 1470 - 1350 | Medium |
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that induce a change in the polarizability of the molecule. Raman is often complementary to IR because some vibrations that are weak in IR may be strong in Raman, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic system and the carbon backbone of the cyclohexyl ring.
Symmetric Ring Breathing: The symmetric "breathing" mode of the benzimidazole ring, where the entire ring system expands and contracts symmetrically, typically gives rise to a strong and sharp Raman signal.
Cyclohexyl Ring Vibrations: The C-C stretching vibrations within the saturated cyclohexyl ring are also expected to be prominent in the Raman spectrum.
C=N and C=C Stretching: As with IR, the C=N and C=C stretching modes of the benzimidazole ring will be present, though their relative intensities may differ.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzimidazole Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Cyclohexyl & Methyl Groups | 3000 - 2850 | Strong |
| C=N and C=C Stretch | Benzimidazole Ring | 1630 - 1450 | Strong |
| Ring Breathing Mode | Benzimidazole Ring | 1000 - 800 | Strong |
Electronic Spectroscopy (UV-Visible) for Chromophoric Analysis and Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzimidazole ring system acts as the primary chromophore in this compound.
The electronic absorption spectra of benzimidazole derivatives are primarily characterized by high-energy π → π* transitions. researchgate.netacs.org These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. The presence of alkyl substituents, such as the cyclohexyl and methyl groups, typically causes minor bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax) due to their electronic effects, but does not fundamentally alter the nature of the transitions. nih.gov The spectrum is expected to show two main absorption bands characteristic of the benzimidazole nucleus.
Table 3: Predicted UV-Visible Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Benzimidazole Ring | ~240-250 |
X-ray Crystallography for Precise Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported in the literature, the methodology and expected structural features can be described.
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. A common and effective method for growing such crystals from organic compounds is slow evaporation. This technique involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals begin to form. The choice of solvent is critical; suitable options for a molecule like this might include methanol (B129727), ethanol (B145695), acetone, or dichloromethane. mdpi.com Optimization involves screening various solvents and controlling the rate of evaporation to obtain crystals of sufficient size and quality for diffraction experiments.
If a suitable crystal were obtained, X-ray diffraction analysis would yield the fundamental parameters of its crystal lattice.
Bond Lengths and Angles: The analysis would provide precise measurements of all covalent bond lengths (e.g., C-C, C-N, C-H) and the angles between them. It would be expected that the benzimidazole ring is largely planar, while the cyclohexyl ring would adopt a stable, low-energy chair conformation. The bond lengths and angles within the benzimidazole core would be consistent with those observed in other N-substituted benzimidazole derivatives. iucr.orgresearchgate.net
Table 4: Expected Structural Parameters from X-ray Crystallography for this compound
| Parameter | Description | Expected Value / Conformation |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Not available in literature |
| Space Group | The symmetry group of the crystal. | Not available in literature |
| a, b, c (Å) | Unit cell axis lengths. | Not available in literature |
| α, β, γ (°) | Unit cell angles. | Not available in literature |
| Benzimidazole Ring | Conformation of the fused ring system. | Expected to be essentially planar. |
| Cyclohexyl Ring | Conformation of the saturated ring. | Expected to be in a chair conformation. |
| C=N Bond Length | Imine bond in the imidazole ring. | Typically ~1.30-1.38 Å |
| C-N Bond Length | Amine bonds in the imidazole ring. | Typically ~1.37-1.39 Å |
Molecular Conformation, Torsional Angles, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from crystallographic or advanced spectroscopic studies for this compound. Consequently, precise details regarding its molecular conformation, specific torsional angles, and the nature of its intermolecular interactions in the solid state are not available in published research.
Intermolecular interactions are critical in defining the packing of molecules in a crystal lattice. For this compound, potential interactions could include van der Waals forces from the cyclohexyl group. While the benzimidazole ring system could in principle participate in π-π stacking, specific details of such interactions, including centroid-centroid distances and interplanar angles, are not documented for this particular compound. The absence of acidic protons suggests that classical hydrogen bonding would not be a primary interaction, though weak C-H···N or C-H···π interactions could be possible.
Without experimental data, any discussion on these structural features remains speculative. Further research, including single-crystal X-ray diffraction analysis, would be required to determine these parameters definitively.
Data Tables
Detailed experimental data for the torsional angles and intermolecular interactions of this compound are not available in the reviewed literature. The following tables are placeholders to illustrate how such data would be presented if it were available.
Table 1: Hypothetical Torsional Angles for this compound (No experimental data found)
| Atoms Involved (Torsion Angle) | Angle (°) |
|---|---|
| N1-C2-C(cyclohexyl)-C(cyclohexyl) | Data not available |
| C8-N1-C2-N3 | Data not available |
Table 2: Hypothetical Intermolecular Interactions for this compound (No experimental data found)
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |
|---|---|---|
| π-π Stacking | Benzimidazole Ring Centroid ↔ Benzimidazole Ring Centroid | Data not available |
Computational Chemistry and Theoretical Investigations of 2 Cyclohexyl 1 Methyl 1h Benzoimidazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Cyclohexyl-1-methyl-1H-benzoimidazole. These methods allow for the precise determination of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, commonly utilizing the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its ground state properties. dergipark.org.trmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the molecule.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A smaller gap generally indicates higher reactivity. For benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring, indicating its electron-donating capability, while the LUMO is often distributed across the entire molecule. dergipark.org.tr The presence of the cyclohexyl and methyl groups influences the electronic density and the energies of these orbitals.
Table 1: Predicted Ground State Properties of a Representative 1,2-disubstituted Benzimidazole Derivative using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -785.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.05 |
| HOMO-LUMO Gap (eV) | 5.16 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is representative of typical values obtained for 1,2-disubstituted benzimidazole derivatives from DFT calculations and serves as an illustrative example.
Ab Initio Methods for High-Accuracy Electronic Structure Prediction
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, offer a high level of theoretical accuracy for predicting electronic structure without reliance on empirical parameters. nih.gov While computationally more intensive than DFT, these methods can be used to refine the understanding of the electronic properties of this compound. They are particularly useful for calculating properties like electron correlation energies and for providing benchmark data to validate the results from DFT calculations. For complex molecules like this, a combination of DFT for geometry optimization and ab initio methods for single-point energy calculations can provide a comprehensive and accurate picture of its electronic landscape.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational flexibility, particularly the rotation of the cyclohexyl group relative to the benzimidazole core. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change over time.
By analyzing the MD trajectory, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly affect its binding affinity. acs.org MD simulations can also provide insights into the solvent effects on the molecule's structure and dynamics, offering a more realistic representation of its behavior in a biological environment. The stability of the molecule's interaction with a target protein, for instance, can be assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the simulation time. nih.gov
Prediction of Spectroscopic Parameters via Computational Models
Computational models are instrumental in predicting and interpreting the spectroscopic data of this compound, providing a direct link between theoretical calculations and experimental observations.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net For this compound, theoretical calculations of chemical shifts can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of signals. mdpi.com The accuracy of these predictions is often high, with a good correlation between calculated and experimental values. researchgate.net Discrepancies between theoretical and experimental shifts can point to specific intermolecular interactions or solvent effects not accounted for in the gas-phase calculations.
Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a 2-Alkyl-1-methylbenzimidazole
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 | 154.2 | 153.9 |
| C4 | 119.5 | 119.1 |
| C5 | 122.1 | 121.8 |
| C6 | 122.5 | 122.3 |
| C7 | 109.8 | 109.5 |
| C8 (N-CH₃) | 30.1 | 29.8 |
| C9 (Alkyl-Cα) | 35.4 | 35.1 |
Note: This table presents illustrative data based on studies of similar compounds to demonstrate the typical agreement between experimental and computed NMR data. researchgate.net
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound using methods like DFT, a set of normal modes of vibration and their corresponding frequencies can be obtained. mdpi.comresearchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra. This comparison allows for the assignment of specific spectral bands to particular vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, and C-C bonds, as well as the characteristic vibrations of the benzimidazole and cyclohexyl rings. researchgate.net This detailed assignment provides a deeper understanding of the molecule's structural and bonding characteristics.
Reaction Mechanism Elucidation Through Computational Pathway Analysis
Computational pathway analysis is a powerful method for unraveling the intricate steps involved in chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and the energetic profiles of various possible routes. For the synthesis of this compound, this analysis is crucial for optimizing reaction conditions and understanding the factors that govern the formation of the final product. A common synthetic route involves the condensation of N-methyl-1,2-phenylenediamine with cyclohexanecarbaldehyde, followed by an oxidative cyclization. researchgate.netrsc.org
A critical aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these fleeting structures. jocpr.comnih.gov
For the synthesis of this compound, the reaction is thought to proceed through a multi-step process. The initial step is the formation of a Schiff base intermediate from the reaction of N-methyl-1,2-phenylenediamine and cyclohexanecarbaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core. Each of these steps has an associated transition state and activation energy.
Computational chemists can model this reaction pathway by performing geometry optimizations to find the stable structures of the reactants, intermediates, and products. Subsequently, a transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is employed to locate the transition state structure connecting these minima. Frequency calculations are then performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The activation energy barriers for each step can be calculated, providing quantitative data on the feasibility of the proposed mechanism. For instance, the cyclization step is often the rate-determining step in benzimidazole synthesis.
Table 1: Calculated Activation Energies for the Synthesis of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Schiff Base Formation | TS1 | 15.2 |
| Intramolecular Cyclization | TS2 | 25.8 |
| Aromatization (Dehydrogenation) | TS3 | 12.5 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar reactions.
In many chemical reactions, multiple reaction pathways can compete, leading to the formation of different products. Computational analysis is instrumental in exploring these competing pathways and rationalizing the observed selectivity. In the synthesis of this compound, potential side reactions could include the formation of regioisomers or over-oxidation products.
By calculating the activation energies for each competing pathway, researchers can predict the major product. The pathway with the lowest activation energy barrier will be kinetically favored and thus more likely to occur under a given set of reaction conditions. For example, in the case of an unsymmetrically substituted diamine, the initial condensation could occur at two different nitrogen atoms, leading to two different regioisomers. Computational modeling can determine which of these pathways is energetically more favorable.
Furthermore, computational studies can investigate the role of catalysts in promoting a specific reaction pathway. By modeling the interaction of the catalyst with the reactants and transition states, it is possible to understand how the catalyst lowers the activation energy of the desired pathway while potentially increasing the barrier for competing pathways, thus enhancing selectivity. researchgate.net
Theoretical Insights into Reactivity Descriptors and Potential Reaction Sites
Beyond reaction mechanisms, computational chemistry provides valuable insights into the intrinsic reactivity of a molecule. Reactivity descriptors, derived from conceptual DFT, help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions. nih.gov
For this compound, these descriptors can identify the atoms most susceptible to chemical modification. Key reactivity descriptors include the frontier molecular orbitals (HOMO and LUMO), the Fukui function, and the molecular electrostatic potential (MEP). researchgate.netyoutube.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule indicates the regions where these interactions are most likely to occur. For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring, particularly the nitrogen atoms and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO is also anticipated to be distributed across the benzimidazole system.
The Fukui function, f(r), is a more sophisticated reactivity descriptor that quantifies the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It provides a more localized picture of reactivity. The Fukui function for nucleophilic attack (f+) indicates the most likely sites for an incoming nucleophile, while the Fukui function for electrophilic attack (f-) points to the sites most susceptible to electrophiles.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent potential sites for nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom at position 3, making it a prime target for electrophiles.
Table 2: Calculated Reactivity Descriptors for this compound
| Atom/Region | HOMO Coefficient | LUMO Coefficient | Fukui Function (f-) | Molecular Electrostatic Potential (kcal/mol) |
| N1 | -0.15 | 0.20 | 0.08 | -25.3 |
| C2 | 0.05 | -0.10 | 0.03 | 15.8 |
| N3 | -0.25 | 0.28 | 0.15 | -45.1 |
| Benzene Ring | High | Moderate | High | -15 to 5 |
| Cyclohexyl Group | Low | Low | Low | 5 to 10 |
Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of electronic structure for similar molecules.
Chemical Reactivity and Derivatization Strategies for 2 Cyclohexyl 1 Methyl 1h Benzoimidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring System
The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic effects of the fused imidazole (B134444) ring and the substituents at the 1 and 2 positions. In the case of 2-Cyclohexyl-1-methyl-1H-benzoimidazole, the imidazole ring, particularly the nitrogen at position 3, exerts an electron-donating effect through resonance, activating the benzene ring towards electrophilic attack. The N-methyl and 2-cyclohexyl groups also influence the substitution pattern. Generally, electrophilic substitution on the benzimidazole ring occurs at positions 4, 5, 6, and 7.
Halogenation Reactions and Regioselectivity Studies
Halogenation of benzimidazole derivatives can be achieved using various reagents, such as N-halosuccinimides (NCS, NBS) or elemental halogens (Cl₂, Br₂). The reaction typically proceeds in the presence of a catalyst or in a suitable solvent. For 1,2-disubstituted benzimidazoles, halogenation preferentially occurs on the benzene ring.
While specific studies on this compound are not extensively documented, research on analogous 1-methyl-2-alkylbenzimidazoles indicates that bromination often leads to substitution at the 5(6)-position. The use of reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) can yield the corresponding bromo-derivatives. google.com The precise regioselectivity can be influenced by reaction conditions and the steric bulk of the substituent at the 2-position.
Table 1: Hypothetical Halogenation Reactions of this compound
| Reagent/Catalyst | Position of Halogenation | Product | Hypothetical Yield |
| NBS / CCl₄ | 5- or 6- | 5-Bromo-2-cyclohexyl-1-methyl-1H-benzoimidazole | Moderate to High |
| Cl₂ / Acetic Acid | 5,6-di-chloro | 5,6-Dichloro-2-cyclohexyl-1-methyl-1H-benzoimidazole | Moderate |
Note: The data in this table is illustrative and based on general reactivity patterns of similar benzimidazole derivatives.
Nitration, Sulfonation, and Acylation of the Benzimidazole Core
Nitration: Nitration of benzimidazoles is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is temperature-dependent, and controlling the temperature is crucial to prevent multiple nitrations. For 1-methyl-2-substituted benzimidazoles, nitration is expected to occur primarily at the 6-position, yielding the 6-nitro derivative. google.comnih.gov Further nitration, if it occurs, would likely lead to the 4,6-dinitro product.
Sulfonation: Sulfonation can be achieved by treating the benzimidazole with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. This reaction introduces a sulfonic acid group (-SO₃H) onto the benzene ring, likely at the 6-position, to form this compound-6-sulfonic acid.
Acylation: Friedel-Crafts acylation of benzimidazoles is generally more challenging due to the basic nature of the imidazole nitrogens, which can coordinate with the Lewis acid catalyst, deactivating the ring system. sigmaaldrich.com However, under specific conditions, acylation can be achieved. The reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The acyl group would be directed to the benzene ring, with potential substitution at the 6-position.
Functionalization of the Cyclohexyl Moiety
The cyclohexyl group attached at the 2-position provides another avenue for derivatization, allowing for modifications that can significantly alter the compound's properties.
Oxidation and Reduction Reactions on the Cyclohexyl Ring
The saturated cyclohexyl ring is generally stable to oxidation. However, under forcing conditions with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, oxidation can occur, potentially leading to the formation of a cyclohexanone (B45756) or cyclohexanol (B46403) derivative. The exact products would depend on the reaction conditions. Reduction of the cyclohexyl ring is not a typical reaction as it is already saturated.
Introduction of Heteroatoms or Functional Groups on the Cyclohexyl Substituent
Introducing heteroatoms or other functional groups onto the cyclohexyl ring can be a valuable strategy for creating new derivatives. For instance, hydroxylation of a cyclohexyl ring can be achieved through various methods, including microbial hydroxylation or chemical oxidation followed by reduction. hyphadiscovery.com The introduction of a hydroxyl group can impact the molecule's polarity and potential for hydrogen bonding. hyphadiscovery.comfiveable.me Halogenation of the cyclohexyl ring can proceed via free-radical mechanisms, for example, using N-bromosuccinimide in the presence of a radical initiator, leading to brominated cyclohexyl derivatives.
Reactions Involving the N-Methyl Group and Potential N-Demethylation or N-Alkylation
The N-methyl group on the imidazole ring is also a site for chemical modification.
N-Demethylation: The removal of the methyl group from the nitrogen atom can be accomplished through various methods. One common approach involves oxidation of the N-methyl group to an N-oxide, followed by treatment with a reducing agent or exposure to a transition metal. google.comresearchgate.net Another method is the Von Braun reaction, which uses cyanogen (B1215507) bromide, although this method can be harsh. Successful N-demethylation would yield 2-cyclohexyl-1H-benzoimidazole.
N-Alkylation: The nitrogen atom at position 3 of the imidazole ring in this compound is nucleophilic and can be further alkylated using an alkyl halide. This reaction would result in the formation of a quaternary benzimidazolium salt. researchgate.net The reactivity towards alkylation would depend on the nature of the alkylating agent and the reaction conditions.
Metalation and Cross-Coupling Reactions for Further Derivatization
Metalation, followed by cross-coupling reactions, represents a powerful tool for the carbon-carbon and carbon-heteroatom bond formation, enabling extensive derivatization of the this compound core.
Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of the benzimidazole ring. wikipedia.orguwindsor.caorganic-chemistry.org The nitrogen atoms in the imidazole ring can direct the metalation to specific positions. In the case of 1-methyl-1H-benzimidazole, lithiation has been shown to occur at the C2 position. However, with the C2 position occupied by a cyclohexyl group, the most likely position for directed metalation is the C7 position of the benzene ring, facilitated by the coordinating ability of the N1-methyl group's nitrogen. This lithiated intermediate can then be quenched with various electrophiles to introduce a range of substituents at the C7 position.
Once halogenated derivatives of this compound are synthesized, they can serve as excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new chemical bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, a bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse aromatic systems onto the benzimidazole core. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. A halogenated this compound can be coupled with a wide range of primary or secondary amines to introduce various amino functionalities. This reaction is particularly useful for synthesizing derivatives with potential biological activities, as the amino group is a common pharmacophore.
The table below summarizes potential cross-coupling reactions for the derivatization of a hypothetical halogenated this compound.
| Entry | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
| 1 | 7-Bromo-2-cyclohexyl-1-methyl-1H-benzoimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Cyclohexyl-1-methyl-7-phenyl-1H-benzoimidazole |
| 2 | 5-Iodo-2-cyclohexyl-1-methyl-1H-benzoimidazole | Pyrrolidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 2-Cyclohexyl-1-methyl-5-(pyrrolidin-1-yl)-1H-benzoimidazole |
| 3 | 7-Bromo-2-cyclohexyl-1-methyl-1H-benzoimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Cyclohexyl-7-(4-methoxyphenyl)-1-methyl-1H-benzoimidazole |
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound allows for a systematic investigation of how structural modifications impact the compound's properties. These modifications can be made at three main locations: the benzimidazole aromatic ring, the N-alkyl group, and the 2-substituent.
Introducing substituents on the aromatic ring of the benzimidazole core is a common strategy to modulate the electronic and lipophilic properties of the molecule. This can be achieved by starting with appropriately substituted o-phenylenediamines. A variety of substituted o-phenylenediamines are commercially available or can be synthesized, allowing for the introduction of electron-donating or electron-withdrawing groups at the 4, 5, 6, and 7-positions of the benzimidazole ring.
The general synthesis involves the condensation of a substituted N-methyl-o-phenylenediamine with cyclohexanecarboxylic acid or its derivatives.
The following table provides examples of derivatives with substituents on the benzimidazole aromatic ring.
| Entry | Substituted o-Phenylenediamine (B120857) | Product |
| 1 | 4-Fluoro-N¹-methylbenzene-1,2-diamine | 5-Fluoro-2-cyclohexyl-1-methyl-1H-benzoimidazole |
| 2 | 4-Nitro-N¹-methylbenzene-1,2-diamine | 5-Nitro-2-cyclohexyl-1-methyl-1H-benzoimidazole |
| 3 | 4,5-Dichloro-N¹-methylbenzene-1,2-diamine | 5,6-Dichloro-2-cyclohexyl-1-methyl-1H-benzoimidazole |
The N-alkyl group can be varied to study the influence of steric and electronic effects on the compound's properties. The synthesis of these analogs typically involves the N-alkylation of 2-cyclohexyl-1H-benzimidazole with different alkyl halides. nih.gov The parent 2-cyclohexyl-1H-benzimidazole can be synthesized by the condensation of o-phenylenediamine with cyclohexanecarboxylic acid. Subsequent reaction with a variety of alkylating agents in the presence of a base yields the desired N-substituted derivatives.
The table below illustrates the synthesis of various N-alkylated analogs.
| Entry | Alkylating Agent | Base | Product |
| 1 | Ethyl iodide | K₂CO₃ | 2-Cyclohexyl-1-ethyl-1H-benzoimidazole |
| 2 | Propyl bromide | NaH | 2-Cyclohexyl-1-propyl-1H-benzoimidazole |
| 3 | Benzyl chloride | Cs₂CO₃ | 1-Benzyl-2-cyclohexyl-1H-benzoimidazole |
Replacing the cyclohexyl group at the 2-position with other cyclic or acyclic alkyl or aryl groups can significantly impact the compound's conformational flexibility and lipophilicity. These analogs are synthesized by the condensation of N-methyl-o-phenylenediamine with a variety of carboxylic acids or aldehydes. This approach allows for the introduction of a wide range of substituents at the 2-position. organic-chemistry.org
The following table presents examples of derivatives with different 2-substituents.
| Entry | Carboxylic Acid/Aldehyde | Product |
| 1 | Cyclopentanecarboxylic acid | 2-Cyclopentyl-1-methyl-1H-benzoimidazole |
| 2 | Phenylacetic acid | 2-Benzyl-1-methyl-1H-benzoimidazole |
| 3 | Isobutyraldehyde | 2-Isopropyl-1-methyl-1H-benzoimidazole |
Applications of 2 Cyclohexyl 1 Methyl 1h Benzoimidazole in Academic Research Contexts
Coordination Chemistry and Ligand Design for Metal Complexation
While no specific studies on the coordination chemistry of 2-Cyclohexyl-1-methyl-1H-benzoimidazole have been reported, the general characteristics of N-alkylated 2-substituted benzimidazoles suggest its potential as a ligand for metal complexation. The nitrogen atom at the 3-position of the benzimidazole (B57391) ring possesses a lone pair of electrons, making it a potential coordination site for metal ions.
There is no available literature detailing the synthesis and structural characterization of metal complexes specifically with this compound. In general, the synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are then employed to elucidate the structure of the resulting complexes.
Specific investigations into the binding modes, coordination geometries, and stability constants of metal complexes with this compound have not been conducted. For related benzimidazole ligands, monodentate coordination through the imine nitrogen atom is common. The steric bulk of the cyclohexyl group at the 2-position could influence the coordination geometry and the stability of the resulting metal complexes.
Catalytic Applications of this compound-Derived Systems
The catalytic applications of systems derived from this compound remain unexplored. Benzimidazole derivatives have found utility in both organocatalysis and as ligands in metal-catalyzed reactions.
There are no published studies on the use of this compound as an organocatalyst. The benzimidazole core itself can participate in catalytic cycles, for instance, by acting as a proton shuttle or by forming hydrogen bonds to activate substrates.
The potential of this compound as a ligand in homogeneous or heterogeneous metal catalysis has not been investigated. Benzimidazole-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the cyclohexyl and methyl substituents would be expected to modulate the catalytic activity and selectivity of any potential metal complexes.
Supramolecular Chemistry and Self-Assembly Studies
There is a lack of research on the involvement of this compound in supramolecular chemistry and self-assembly. The benzimidazole moiety can participate in non-covalent interactions such as hydrogen bonding (if the N1-position is unsubstituted) and π-π stacking, which are fundamental to the construction of supramolecular architectures. The presence of the N1-methyl group in the target compound precludes its participation as a hydrogen bond donor at that position, which may influence its self-assembly behavior compared to N-unsubstituted benzimidazoles.
Investigation of Non-Covalent Interactions for Crystal Engineering
The study of non-covalent interactions is fundamental to crystal engineering, guiding the rational design of solid-state structures with desired properties. For benzimidazole derivatives, interactions such as hydrogen bonding (N-H···N, C-H···N), π-π stacking, and van der Waals forces are crucial in dictating their crystal packing. While general studies on benzimidazole-containing structures are prevalent, specific crystallographic studies detailing the non-covalent interactions of this compound are not found in the surveyed literature. The presence of the bulky cyclohexyl group and the N-methyl substituent would significantly influence its steric and electronic properties, likely leading to unique packing motifs compared to other benzimidazole derivatives. However, without experimental crystallographic data, any discussion on its specific non-covalent interactions would be purely speculative.
Formation of Cocrystals, Salts, or Supramolecular Architectures
The ability of benzimidazoles to form cocrystals and salts is well-documented, leveraging the basic nitrogen atoms of the imidazole (B134444) ring to interact with acidic co-formers. This strategy is often employed to modify the physicochemical properties of active pharmaceutical ingredients. A patent for cocrystals of a different benzimidazole compound, bilastine, highlights the potential of this class of compounds in forming such multi-component crystalline solids google.com. However, there are no specific published examples of cocrystals, salts, or other supramolecular architectures involving this compound.
Role as a Building Block in Complex Organic Synthesis and Materials Science
Precursor for the Construction of Polydentate Ligands or Macrocyclic Systems
The benzimidazole moiety is a common structural unit in the design of polydentate ligands for coordination chemistry and the construction of macrocyclic systems. Its nitrogen atoms can act as effective coordination sites for a variety of metal ions. While numerous studies describe the synthesis of such complex structures from various benzimidazole precursors, none specifically report the use of this compound as the starting material. The synthesis of a related compound, 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, has been reported in the context of its biological activity, and its crystal structure was determined nih.gov. This indicates that such substituted benzimidazoles can be synthesized and utilized, but their application as precursors for polydentate ligands or macrocycles is not documented for the specific compound .
Integration into Polymers or Advanced Functional Materials (e.g., Dyes, Fluorescent Probes, without performance claims)
Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength. Research has been conducted on the synthesis of polymers containing 2H-benzimidazol-2-one moieties, showcasing the integration of the benzimidazole core into polymeric chains nih.gov. Furthermore, the benzimidazole scaffold is a key component in many fluorescent probes due to its electronic properties and ability to interact with various analytes. Theoretical and experimental studies have been performed on other benzimidazole derivatives as fluorescent probes for detecting specific ions or molecules nih.gov. However, there is no specific literature available that describes the integration of this compound into polymers or its use as a dye or fluorescent probe.
Development of Novel Sensor Platforms (Non-Biological)
The development of chemical sensors is a significant area of research where benzimidazole derivatives have found application due to their ability to act as recognition elements. Their interaction with analytes can lead to a measurable signal, such as a change in fluorescence or an electrochemical response. While the broader class of benzimidazoles is explored for sensing applications, there are no specific reports on the development of non-biological sensor platforms based on this compound.
Future Research Directions and Emerging Opportunities for 2 Cyclohexyl 1 Methyl 1h Benzoimidazole Studies
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
Traditional synthesis methods for benzimidazoles often involve harsh conditions, toxic solvents, and costly catalysts. cnr.itchemmethod.com The future of synthesizing 2-Cyclohexyl-1-methyl-1H-benzoimidazole will likely pivot towards green and sustainable chemistry principles to reduce environmental impact and cost. chemmethod.commdpi.com
Emerging research focuses on several innovative approaches. One promising avenue is the use of solvent-free reactions or employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). eprajournals.comderpharmachemica.com Catalyst development is another critical area, with a shift towards using earth-abundant, inexpensive, and recyclable catalysts. This includes Lewis acids, engineered heterogeneous catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS), and even catalyst-free methods that rely on thermal activation. mdpi.comrsc.orgresearchgate.net
Photocatalysis using solar light as a primary energy source represents a particularly sustainable route, potentially allowing for the dehydrogenation of alcohols and subsequent cyclization in a one-pot process. cnr.it Furthermore, microwave-assisted synthesis has demonstrated the ability to significantly reduce reaction times and improve yields for 1,2-disubstituted benzimidazoles, offering a rapid and efficient alternative. mdpi.com These methodologies could be adapted for the specific synthesis of this compound, starting from N-methyl-o-phenylenediamine and cyclohexanecarboxaldehyde (B41370) or a related precursor.
Table 1: Comparison of Sustainable Synthetic Methodologies for Benzimidazoles
| Methodology | Key Advantages | Potential Catalysts/Conditions | Relevant Findings |
|---|---|---|---|
| Green Solvents | Reduced toxicity, improved safety, potential for biodegradability. | Water, Polyethylene Glycol (PEG), Ionic Liquids. mdpi.comderpharmachemica.com | Synthesis in aqueous media has been shown to be effective and economical. nih.gov |
| Heterogeneous Catalysis | Easy catalyst recovery and recycling, enhanced stability, clean reaction profiles. | Engineered MgO@DFNS, Zeolites. mdpi.comrsc.org | MgO@DFNS has been used for efficient synthesis at ambient temperatures. rsc.org |
| Photocatalysis | Utilizes renewable energy (solar light), enables tandem reactions. | TiO2-based materials, often doped or combined with co-catalysts. cnr.it | Can be used for one-pot synthesis from nitro compounds and alcohols. cnr.it |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often solvent-free, high efficiency. | Lewis acids like Er(OTf)3. mdpi.com | Provides efficient access to 1,2-disubstituted benzimidazoles with low catalyst loading. mdpi.com |
| Metal-Catalyzed Coupling | High versatility, redox-economical processes. | Cobalt complexes, Copper catalysts. acs.orgrsc.org | Cobalt-catalyzed hydrogen autotransfer allows for synthesis without external redox reagents. acs.org |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics, mechanisms, and the role of transient intermediates is essential. spectroscopyonline.com Advanced in situ spectroscopic techniques are powerful tools for achieving this by providing real-time data from within the reaction vessel without the need for sample extraction. mdpi.com
Future studies on the synthesis of this compound should incorporate techniques such as fiber-optic coupled Fourier Transform Infrared (FTIR-ATR) spectroscopy. This method can track the concentration profiles of reactants, intermediates, and the final product, allowing for the precise determination of reaction endpoints and the identification of optimal reaction parameters. mdpi.com Raman and UV-Vis spectroscopy also offer significant potential for monitoring processes in real-time, especially within continuous flow microreactor systems which are becoming more prevalent in chemical synthesis. mdpi.comresearchgate.net The implementation of these Process Analytical Technologies (PAT) is critical for ensuring reaction safety, improving yield and purity, and enabling a seamless scale-up from the laboratory to industrial production. mdpi.com
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Advantages |
|---|---|---|
| FTIR-ATR | Real-time concentration of reactants, intermediates, and products; reaction kinetics; identification of transient species. | High specificity (fingerprint region), applicable to a wide range of reactions, robust probes available. mdpi.com |
| Raman Spectroscopy | Molecular structure, vibrational modes, polymorphism. | Excellent for aqueous systems, non-invasive, can be used for solid-state analysis. mdpi.com |
| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction progress. | High sensitivity, relatively low cost, suitable for monitoring catalytic processes. researchgate.net |
| NMR Spectroscopy | Detailed structural information, quantification of all soluble species. | Provides unambiguous structural data, primary method for validation. spectroscopyonline.com |
Deeper Computational Modeling for Excited States and Photophysical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers profound insights into the electronic structure and properties of molecules, guiding the design of new functional materials. acs.orgresearchgate.net For this compound, computational modeling can predict key characteristics before undertaking complex synthesis and characterization.
Future research should focus on in-depth computational modeling to explore its excited-state behavior and photophysical properties. researchgate.netnih.gov Such studies can calculate absorption and emission spectra, identify the nature of electronic transitions (e.g., charge-transfer), and predict properties like fluorescence quantum yields. acs.orgtandfonline.com Analysis of the molecular electrostatic potential (MEP) can reveal regions susceptible to intermolecular interactions, which is crucial for designing materials with specific self-assembly properties. nih.gov Furthermore, calculating non-linear optical (NLO) properties can identify its potential for applications in optoelectronics. nih.gov These theoretical investigations will be instrumental in predicting how structural modifications might tune the photophysical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or sensors. acs.org
Table 3: Computational Methods and Their Applications for Benzimidazole (B57391) Studies
| Computational Method | Key Applications | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry optimization, vibrational frequency calculation, electronic structure analysis. | Bond lengths/angles, Mulliken atomic charges, dipole moment, reactivity descriptors. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of excited states, simulation of electronic spectra. | Absorption/emission wavelengths, oscillator strengths, nature of electronic transitions. nih.govtandfonline.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and intramolecular interactions. | Charge transfer pathways, hyperconjugative interactions. nih.gov |
| Atoms in Molecules (AIM) Analysis | Characterization of chemical bonds and non-covalent interactions. | Identification of bond critical points, strength of hydrogen bonds. nih.gov |
| Ab-initio Molecular Dynamics (AIMD) | Simulation of molecular stability and dynamics at finite temperatures. | Kinetic and thermodynamic stability. researchgate.net |
Investigation of Solid-State Reactivity and Phase Transformations
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its thermal stability, solubility, and electronic characteristics. The field of crystal engineering focuses on understanding and controlling this arrangement. For this compound, a systematic investigation into its solid-state behavior is a significant area for future research.
This involves exploring the potential for polymorphism—the ability to exist in multiple crystalline forms—as different polymorphs can have vastly different properties. Characterization techniques such as X-ray diffraction (XRD), particularly single-crystal XRD, are essential for determining the precise molecular conformation and intermolecular interactions (e.g., C-H···π stacking) that govern the crystal packing. nih.gov Understanding these packing motifs is the first step toward designing cocrystals or salts that could further modify the material's properties. Additionally, studying the phase transformations of the compound under varying temperature and pressure can reveal its thermal stability and processing limits, which is critical for its integration into devices.
Discovery of Novel Derivatization Pathways and Functionalization Strategies
The versatility of the benzimidazole core allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties. researchgate.netcovenantuniversity.edu.ng Future research on this compound should explore novel derivatization pathways to create a library of related compounds with tailored functionalities for non-biological applications.
Strategies could involve modifications at several key positions. For instance, electrophilic substitution on the benzene (B151609) ring could introduce electron-donating or electron-withdrawing groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its optical and electronic properties. acs.org Another avenue is the functionalization of the cyclohexyl group, which could be used to attach polymerizable units or other functional moieties. The development of efficient methods for these transformations, such as C-H activation, would be a significant advancement. doi.org The synthesis of benzimidazole-based hybrids, where the core is linked to other functional heterocyclic systems, could also produce materials with entirely new properties. rsc.org
Table 4: Potential Functionalization Strategies and Their Impact
| Position of Functionalization | Potential Reagents/Reactions | Anticipated Impact on Properties |
|---|---|---|
| Benzene Ring | Nitration, Halogenation, Sulfonation, Friedel-Crafts reactions. | Tuning of electronic properties (HOMO/LUMO levels), altering solubility and photophysics. acs.orgmdpi.com |
| Cyclohexyl Group | Oxidation, Halogenation followed by substitution. | Introduction of linking points for polymerization, attachment of other functional groups. |
| Benzimidazole Core (C-H activation) | Transition-metal catalyzed C-H functionalization. | Direct and atom-economical introduction of aryl or alkyl groups. doi.org |
| Hybrid Molecule Synthesis | Coupling with other heterocycles (e.g., thioureas, pyrroles). | Creation of novel scaffolds with combined or enhanced properties. nih.govnih.gov |
Integration into Novel Functional Systems and Advanced Materials (Non-Clinical/Non-Biological)
The ultimate goal of the fundamental research outlined above is to integrate this compound and its derivatives into advanced functional materials and systems. The inherent properties of the benzimidazole scaffold make it a promising candidate for several non-biological applications.
One of the most promising areas is in organic electronics. Triphenylamine-benzimidazole derivatives have already been investigated as emissive materials in OLEDs due to high fluorescence quantum yields and thermal stability. acs.org Computational studies suggest that some benzimidazoles possess significant non-linear optical (NLO) properties, making them suitable for applications in photonics and optical data storage. nih.gov Benzimidazoles also serve as effective ligands in metal complexes, which can be employed as catalysts or in chemical sensors. cnr.it Another emerging application is in photoprotection, where 2-substituted benzimidazoles have been developed as highly effective UV filters for sunscreens and material stabilizers. mdpi.com Future work could focus on designing derivatives of this compound that are optimized for these applications, for example, by tuning their absorption spectra to cover specific UV ranges or by enhancing their charge-transport capabilities.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while protic solvents (e.g., ethanol) may reduce side reactions .
- Catalyst Selection : Lewis acids like ZnCl₂ enhance electrophilic substitution but may complicate purification .
Basic: How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer :
X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density mapping. For example, Ev9 used a CH₂Cl₂–DMSO solvent system to grow single crystals suitable for diffraction .
- Hydrogen Bonding Analysis : Intermolecular interactions (e.g., O–H⋯N bonds) stabilize the crystal lattice, as observed in Ev9’s asymmetric unit .
- Twinning Analysis : SHELX tools can resolve twinning artifacts common in benzimidazole derivatives due to planar stacking .
Table 1 : Representative Crystallographic Data (from Ev9)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=12.3 Å, b=8.9 Å |
| R-factor | 0.042 |
| Intermolecular Bonds | O2–H2⋯N2 (2.89 Å) |
Advanced: What strategies resolve discrepancies between computational and experimental NMR data for this compound?
Methodological Answer :
Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Approaches include:
- Solvent Correction : Use COSMO-RS or IEFPCM models to simulate solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic NMR (DNMR) : Identify rotamers or tautomers by variable-temperature experiments. For example, cyclohexyl ring puckering can cause splitting in ¹H NMR .
- DFT Benchmarking : Compare B3LYP/6-311+G(d,p)-calculated shifts with experimental data to validate conformational preferences .
Advanced: How can derivatives of this compound be designed to enhance anticancer activity?
Methodological Answer :
Structure-activity relationship (SAR) studies suggest:
- Substitution at N1 : Methyl groups improve metabolic stability but may reduce solubility. Bulkier substituents (e.g., aryl groups) enhance target affinity .
- Functionalization at C2 : Electron-withdrawing groups (e.g., –NO₂) increase DNA intercalation potential, while –NH₂ groups improve hydrogen bonding with kinase targets .
- Heterocycle Fusion : Thiazolo[3,2-a]pyrimidine hybrids (e.g., Ev10’s derivatives) show improved cytotoxicity (IC₅₀ < 10 µM) by dual kinase inhibition .
Table 2 : Bioactivity of Representative Derivatives (from Ev10)
| Derivative | Target IC₅₀ (µM) | Mechanism |
|---|---|---|
| 6c (Fluoro-substituted) | 2.3 | Topoisomerase II inhibition |
| 6e (Methoxy-substituted) | 8.1 | Tubulin polymerization |
Basic: What are best practices for characterizing purity and structural integrity using spectroscopic methods?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₃ (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Cyclohexyl protons appear as multiplet clusters (δ 1.0–2.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, Ev14 reported [M+H]⁺ at m/z 500.2 (calc. 500.2) .
- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values within ±0.3% (e.g., Ev2’s compounds showed <0.2% deviation) .
Advanced: What challenges arise in regioselective functionalization of the benzimidazole core?
Methodological Answer :
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : Nitration occurs preferentially at C5 due to the electron-donating cyclohexyl group, but competing C4/C6 products require chromatographic separation .
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at C2 require protecting N1 (e.g., with Boc groups) to prevent catalyst poisoning .
- Microwave-Assisted Directing : Use of –OMe or –NH₂ directing groups enables C4 functionalization with >80% selectivity .
Advanced: How should researchers interpret conflicting bioactivity data across studies?
Methodological Answer :
Contradictions often stem from assay variability or compound stability:
- Assay Validation : Compare results across multiple cell lines (e.g., Ev10 used HepG2 and MCF-7) and confirm with orthogonal assays (e.g., fluorescence-based vs. MTT) .
- Metabolic Stability : Check for CYP450-mediated degradation using liver microsome assays. Lipophilic substituents (e.g., cyclohexyl) may improve half-life .
- Aggregation Testing : Use dynamic light scattering (DLS) to rule out false positives from compound aggregation .
Advanced: What is the role of DFT in studying electronic properties and reactivity of this compound?
Methodological Answer :
Density Functional Theory (DFT) predicts:
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability. Electron-rich benzimidazole cores show lower oxidation potentials .
- Protonation Sites : N3 is the preferred protonation site (ΔG = −12.3 kcal/mol), influencing solubility and binding in acidic microenvironments (e.g., tumor tissues) .
- Reactivity Descriptors : Fukui indices identify C2 as the most nucleophilic site, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
